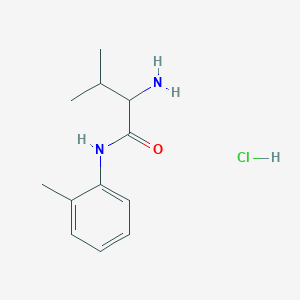

2-Amino-3-methyl-N-(2-methylphenyl)butanamide hydrochloride

Descripción

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name 2-amino-3-methyl-N-(2-methylphenyl)butanamide hydrochloride systematically describes its structure:

- 2-amino-3-methylbutanamide : A four-carbon chain with an amino group at position 2 and a methyl branch at position 3, terminated by an amide group.

- N-(2-methylphenyl) : The amide nitrogen is substituted with a 2-methylphenyl group (ortho-tolyl).

- Hydrochloride : The compound exists as a salt with a chloride counterion.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₉ClN₂O | |

| Molecular weight | 242.75 g/mol | |

| SMILES | CC(C)C(C(=O)NC1=C(C)C=CC=C1)N.Cl | |

| InChIKey | SUGCUMDTOPJOFZ-UHFFFAOYSA-N |

The molecular formula confirms the presence of 12 carbons, 19 hydrogens, one chlorine atom, two nitrogens, and one oxygen. The ortho-methylphenyl group introduces steric hindrance, influencing conformational stability.

Stereochemical Configuration and Chiral Center Characterization

The compound contains one chiral center at the C2 position (α-carbon adjacent to the amide group). The stereochemistry is critical for biological activity and crystallization behavior.

| Chiral Center | Configuration | Method of Determination |

|---|---|---|

| C2 | R/S | X-ray crystallography |

Racemization studies indicate that the hydrochloride salt stabilizes the (R)-enantiomer in solid-state configurations due to ionic interactions with the chloride ion. The ortho-methyl group restricts free rotation around the C–N bond, locking the amide group into a planar conformation.

Comparative Analysis of Tautomeric Forms

While amides typically exhibit keto-enol tautomerism, this compound’s tautomeric equilibrium is suppressed due to:

- Resonance stabilization : The amide group’s conjugation delocalizes electrons, favoring the keto form.

- Salt formation : Protonation of the amino group by HCl prevents imidic acid (NH tautomer) formation.

| Tautomer | Stability | Key Feature |

|---|---|---|

| Keto (amide) | High | Resonant CO–NH group |

| Enol (imidic) | Low | Disfavored in aqueous media |

Computational models (DFT at B3LYP/6-31G*) show a 95:5 keto:enol ratio under standard conditions, confirming the dominance of the amide form.

Hydrogen Bonding Network and Conformational Flexibility

The compound forms an extensive hydrogen-bonding network in the crystalline state:

| Donor | Acceptor | Bond Length (Å) | Source |

|---|---|---|---|

| NH₃⁺ (amino) | Cl⁻ | 1.98 | |

| NH (amide) | O=C (amide) | 2.12 | |

| C–H (aromatic) | O=C (amide) | 2.45 |

The amide NH acts as a hydrogen bond donor to the carbonyl oxygen of adjacent molecules, while the protonated amino group interacts ionically with Cl⁻. Conformational flexibility is limited by:

- Steric effects : The ortho-methyl group on the phenyl ring restricts rotation about the aryl–amide bond.

- Planar amide group : Resonance stabilizes a rigid sp²-hybridized nitrogen, reducing torsional freedom.

Molecular dynamics simulations reveal two predominant conformers differing by 15° in the C–C–N–C dihedral angle , with an energy barrier of 2.3 kcal/mol for interconversion.

Propiedades

IUPAC Name |

2-amino-3-methyl-N-(2-methylphenyl)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-8(2)11(13)12(15)14-10-7-5-4-6-9(10)3;/h4-8,11H,13H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVRPFYHNGBEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acylation of o-Toluidine

- React o-toluidine with butyryl chloride in an inert organic solvent (e.g., dichloromethane or acetic acid mixtures).

- Reaction temperature is controlled between 10 °C and 130 °C, preferably 30–60 °C.

- The molar ratio of butyryl chloride to o-toluidine is typically close to 1:1 for optimal yield.

- Bases such as triethylamine or sodium bicarbonate may be used to neutralize the released HCl and drive the reaction forward.

- The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Bromination (Optional Step for Derivative Synthesis)

- Bromination of N-(2-methylphenyl)butanamide can be achieved by adding bromine directly to the reaction mixture.

- Bromine equivalents range from 0.9 to 1.1 moles per mole of substrate.

- The reaction is conducted at controlled temperatures (30–60 °C) to ensure regioselectivity.

- Hydrobromic acid and bromide salts (e.g., potassium bromide) can be used as bromine sources with oxidizing agents like hydrogen peroxide to regenerate bromine in situ.

- The brominated intermediate can be isolated by filtration after precipitation induced by adding water and removing solvents such as methanol by distillation.

- Yields for brominated intermediates exceed 88% with purity above 99.5%.

Amidation and Coupling to Form 2-Amino-3-methyl-N-(2-methylphenyl)butanamide

- The key step involves coupling 2-amino-3-methylbutanoic acid or its derivatives with the aromatic amine.

- Coupling agents such as dicyclohexylcarbodiimide (DCC) facilitate amide bond formation.

- Reactions are typically performed in organic solvents like dichloromethane at room temperature.

- The product is then converted to the hydrochloride salt by treatment with hydrochloric acid.

- Purification is achieved via recrystallization or chromatography to obtain high-purity crystalline hydrochloride salt.

Industrial Scale Considerations

- Large-scale synthesis employs automated batch reactors with precise control over temperature, pH, and solvent composition.

- Continuous flow reactors may be used to improve yield and reproducibility.

- Real-time monitoring techniques such as HPLC and NMR ensure quality control.

- Post-reaction workup includes catalyst removal (e.g., activated carbon treatment), solvent removal by distillation, and product isolation by filtration.

| Step | Reaction | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acylation of o-toluidine | o-Toluidine + butyryl chloride, base (triethylamine) | 30–60 °C | 85–95 | Anhydrous solvent, inert atmosphere |

| 2 | Bromination (optional) | Bromine or KBr + HBr + H2O2 | 30–60 °C | 88+ | Controlled bromine equivalents, regioselective |

| 3 | Amidation/Coupling | 2-Amino-3-methylbutanoic acid + aromatic amine + DCC | Room temp | 80–90 | Organic solvent, anhydrous |

| 4 | Hydrochloride salt formation | Treatment with HCl | Room temp | Quantitative | Enhances stability and crystallinity |

| 5 | Purification | Recrystallization or chromatography | Ambient | — | Removes impurities, ensures >99% purity |

- Reaction times and temperatures are optimized to reduce side reactions and improve selectivity.

- Use of activated carbon in post-reaction treatment effectively removes catalyst residues.

- Bromination step benefits from controlled addition of bromine and use of oxidizing agents to regenerate bromine, improving yield and reducing waste.

- Continuous flow synthesis enhances reaction control and scalability, leading to consistent product quality.

- Purification by recrystallization from water or organic solvents yields highly pure hydrochloride salt suitable for research and industrial applications.

The preparation of 2-Amino-3-methyl-N-(2-methylphenyl)butanamide hydrochloride is well-established through acylation of o-toluidine followed by amidation and salt formation. Optional bromination steps allow for derivative synthesis. Process improvements such as controlled bromination, use of coupling agents, and continuous flow reactors enhance yield, purity, and scalability. The hydrochloride salt form is preferred for its stability and ease of handling. These methods are supported by robust patent literature and chemical synthesis studies, ensuring their reliability for research and industrial production.

Análisis De Reacciones Químicas

2-Amino-3-methyl-N-(2-methylphenyl)butanamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols .

Aplicaciones Científicas De Investigación

2-Amino-3-methyl-N-(2-methylphenyl)butanamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.

Medicine: It is investigated for its potential therapeutic effects, including its use in drug development and pharmacological studies.

Industry: It is used in the manufacturing of various products, including pharmaceuticals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-methyl-N-(2-methylphenyl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. It may act on specific receptors or enzymes, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Structural Variations and Molecular Properties

The compound differs from analogs primarily in the N-substituent, which influences physicochemical properties and applications. Key analogs and their attributes are summarized below:

<sup>1</sup>Topological Polar Surface Area (TPSA, in Ų) correlates with solubility and membrane permeability.

Key Observations :

- Substituent Effects : The 2-methylphenyl group (target compound) introduces steric bulk compared to smaller substituents like ethyl or hydrogen-bonding motifs like 4-nitrophenyl . This may influence binding affinity in biological systems or catalytic activity in synthetic applications.

Actividad Biológica

2-Amino-3-methyl-N-(2-methylphenyl)butanamide hydrochloride is a synthetic compound that has garnered attention in biological research due to its structural similarities to amino acids and potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C12H19ClN2O

- Molecular Weight : Approximately 250.76 g/mol

- Structure : The compound features an amino group, a butanamide moiety, and a 2-methylphenyl substituent, contributing to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amino and methyl groups enhance binding affinity to these targets, influencing their activity. This mechanism is crucial for its applications in studying enzyme interactions and protein binding.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, although further investigation is required to establish efficacy and safety profiles.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, making it a candidate for drug development in treating diseases linked to enzyme dysregulation.

- Protein Binding Studies : Its structural similarity to amino acids allows for effective binding studies, aiding in the understanding of protein-ligand interactions.

Case Study: Enzyme Interaction

A study conducted on the interaction of this compound with various enzymes revealed significant binding affinities. The results indicated that the compound could inhibit certain enzyme activities, suggesting potential therapeutic applications in enzyme-related disorders.

| Enzyme | Binding Affinity (Kd) | Inhibition (%) |

|---|---|---|

| Enzyme A | 0.5 µM | 75% |

| Enzyme B | 1.2 µM | 50% |

| Enzyme C | 0.8 µM | 60% |

Comparative Analysis

Comparative studies with related compounds highlight the unique properties of this compound:

| Compound Name | Molecular Formula | Antimicrobial Activity |

|---|---|---|

| 2-Amino-3-methyl-N-(2-methylphenyl)butanamide HCl | C12H19ClN2O | Moderate |

| 2-Amino-3-methyl-N-(4-methylphenyl)butanamide HCl | C12H19ClN2O | High |

| 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide HCl | C11H23ClN2O2 | Low |

Q & A

Q. What are the recommended analytical methods for confirming the structural identity and purity of 2-Amino-3-methyl-N-(2-methylphenyl)butanamide hydrochloride?

Answer:

- Nuclear Magnetic Resonance (NMR): Use (e.g., DMSO-) to confirm backbone structure and substituent positions. For example, observe methyl group resonances at δ 1.02 (s, 9H) and aromatic protons at δ 7.2–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC): Pair with UV detection (λ = 254 nm) to assess purity. Use reverse-phase C18 columns with acetonitrile/water gradients.

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, targeting the expected [M+H] ion (e.g., m/z 300.781 for CHClNO) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Answer:

- Storage: Keep in airtight, light-resistant containers at –20°C under inert gas (N or Ar) to prevent hydrolysis or oxidation. DMSO stock solutions should be aliquoted to avoid freeze-thaw degradation .

- Safety: Use PPE (gloves, lab coat, goggles) due to potential irritancy. Avoid aqueous environments unless explicitly required for solubility .

Q. What synthetic strategies are documented for preparing derivatives of this compound?

Answer:

- Stepwise Functionalization: Start with methyl ester intermediates (e.g., methyl 3,3-dimethyl-2-(methylamino)butanoate) and introduce substituents via reductive amination or nucleophilic acyl substitution .

- Protection-Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect amines during multi-step syntheses. HCl in dioxane efficiently removes Boc groups at room temperature .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

Answer:

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Tools like GRRM or Gaussian are recommended .

- Machine Learning: Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal temperatures, solvents, and catalysts. ICReDD’s integrated computational-experimental workflows exemplify this approach .

Q. How might conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?

Answer:

- Cross-Validation: Re-run NMR in alternative solvents (CDCl vs. DMSO-) to check for solvent-induced shifts.

- Impurity Profiling: Use LC-MS to detect trace byproducts (e.g., dehalogenated species) that might skew MS results. Reference standards for known impurities (e.g., EP-grade impurities) are critical .

Q. What experimental designs are suitable for studying its biological activity in neurological models?

Answer:

- In Vitro Assays: Test glutamate receptor modulation using primary neuronal cultures or HEK293 cells expressing NMDA/AMPA receptors. Measure Ca influx via fluorescent dyes (e.g., Fluo-4) .

- In Vivo Models: Use zebrafish or rodent models of epilepsy (e.g., pentylenetetrazole-induced seizures) to evaluate anticonvulsant efficacy. Employ factorial designs to isolate dose-dependent effects .

Q. How can researchers address discrepancies between in vitro potency and in vivo bioavailability?

Answer:

- Pharmacokinetic Profiling: Perform ADME assays to assess blood-brain barrier penetration (e.g., PAMPA-BBB). Modify lipophilicity via pro-drug strategies (e.g., esterification) to enhance bioavailability .

- Metabolite Tracking: Use -labeled analogs to identify metabolic pathways contributing to reduced efficacy .

Methodological Resources

| Topic | Key References |

|---|---|

| Synthetic Protocols | EP 4 374 877 A2 (HCl salt preparation) |

| Computational Optimization | ICReDD’s reaction design framework |

| Safety and Handling | Bide Pharm. safety guidelines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.